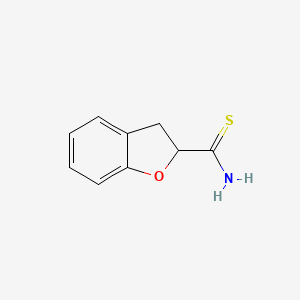![molecular formula C12H23ClN2O2 B13587984 Tert-butyl3,6-diazabicyclo[3.2.2]nonane-6-carboxylatehydrochloride](/img/structure/B13587984.png)
Tert-butyl3,6-diazabicyclo[3.2.2]nonane-6-carboxylatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate hydrochloride is a bicyclic organic compound known for its unique chemical structure and biological activity. It is often used in various scientific research applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate hydrochloride typically involves the following steps:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step involves the use of tert-butyl chloride in the presence of a base to introduce the tert-butyl group.
Carboxylation: The carboxylate group is introduced through a carboxylation reaction using carbon dioxide.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of precursors: Large-scale production of the starting materials.
Optimization of reaction conditions: Ensuring optimal temperature, pressure, and solvent conditions for each reaction step.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
- Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate
- Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate methyl ester
Uniqueness
Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its non-hydrochloride counterparts.
特性
分子式 |
C12H23ClN2O2 |
|---|---|
分子量 |
262.77 g/mol |
IUPAC名 |
tert-butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-8-9-4-5-10(14)7-13-6-9;/h9-10,13H,4-8H2,1-3H3;1H |
InChIキー |
VFBNFEKMTFZXIB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CNC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


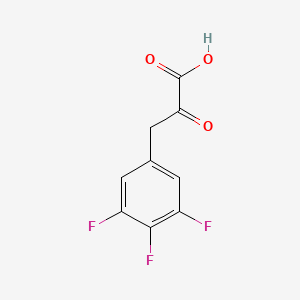
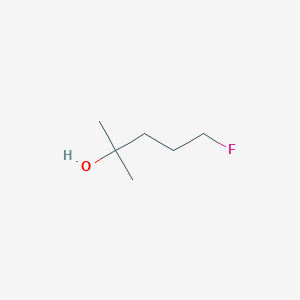
![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B13587921.png)
![{[2-(5-Methylfuran-2-yl)-1,3-thiazol-4-yl]methyl}(propan-2-yl)[(pyridin-2-yl)methyl]amine](/img/structure/B13587922.png)
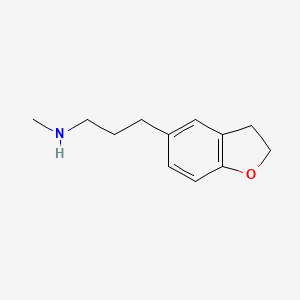


![(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol](/img/structure/B13587945.png)
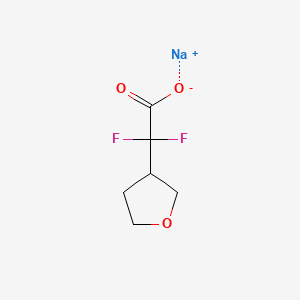
![[4-(Difluoromethyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B13587963.png)
![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazinedihydrochloride](/img/structure/B13587969.png)
![[2-(Aminomethyl)-6-fluorospiro[3.3]heptan-2-yl]methanolhydrochloride](/img/structure/B13587977.png)

